![molecular formula C9H4F7IO B2367530 1,1,1,3,3,3-Hexafluoro-2-(3-fluoro-4-iodophenyl)propan-2-ol CAS No. 1358953-45-3](/img/structure/B2367530.png)
1,1,1,3,3,3-Hexafluoro-2-(3-fluoro-4-iodophenyl)propan-2-ol
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Overview
Description
1,1,1,3,3,3-Hexafluoro-2-propanol, commonly abbreviated as HFIP, is an organic compound with the formula (CF3)2CHOH . It is a colorless, volatile liquid with a pungent odor . This fluoroalcohol finds use as a solvent in organic chemistry .
Synthesis Analysis
Hexafluoro-propan-2-ol is prepared from hexafluoropropylene through hexafluoroacetone, which is then hydrogenated . The reaction can be represented as (CF3)2CO + H2 → (CF3)2CHOH .Molecular Structure Analysis
The chemical formula of 1,1,1,3,3,3-Hexafluoro-2-propanol is CF3CH(OH)CF3 . Its molar mass is 168.04 g/mol .Chemical Reactions Analysis
As a solvent, hexafluoro-2-propanol is polar and exhibits strong hydrogen bonding properties . It enhances the reactivity of hydrogen peroxide as applied to Baeyer-Villiger oxidation of cyclic ketones . It is also used as the solvent for Lewis-acid catalyzed ring opening of epoxides .Physical And Chemical Properties Analysis
Hexafluoro-2-propanol is transparent to UV light with high density, low viscosity, and low refractive index . It has a boiling point of 58 °C and a melting point of -4 °C . It is miscible in water .Scientific Research Applications
Solution-Phase Peptide Chemistry Solvent
This compound is used as a solution-phase peptide chemistry solvent . It’s used in the synthesis of peptides, which are short chains of amino acids. The high ionizing power and polarity of this solvent make it ideal for this application .
Facilitator of Friedel–Crafts-Type Reactions
The compound facilitates Friedel–Crafts-type reactions . These are a class of reactions in organic chemistry that involve electrophilic aromatic substitution. The high ionizing power of this solvent allows it to facilitate these reactions even in the absence of a Lewis acid catalyst .
Enhancer of Rhodium (I)-Catalyzed [4+2] and [5+2] Cycloadditions
The compound enhances the efficiency of rhodium (I)-catalyzed [4+2] intramolecular cycloaddition of ether-tethered alkynyl dienes and [5+2] cycloaddition of alkynyl vinylcyclopropanes . These are important reactions in the synthesis of complex organic molecules .
Catalyst for Epoxidation Reactions
1,1,1,3,3,3-Hexafluoro-2-propanol clusters catalyze the epoxidation of cyclooctene and 1-octene with hydrogen peroxide . Epoxidation is a reaction that involves the conversion of an alkene to an epoxide, which is a cyclic ether with three ring atoms .
Preparation of Hexafluoroalcohol-Functionalized Methacrylate Polymers
This compound is used for preparing hexafluoroalcohol-functionalized methacrylate polymers for lithographic/nanopatterning materials . These materials are used in the fabrication of micro- and nano-scale devices .
Solvent for Cu (0)-Mediated Single Electron Transfer-Living Radical Polymerization
1,1,1,3,3,3-Hexafluoro-2-phenyl-2-propanol is an effective solvent for Cu (0)-mediated single electron transfer-living radical polymerization of methyl methacrylate and polymerization of styrene . This is a type of controlled/living radical polymerization that is used in the synthesis of well-defined polymers .
Mechanism of Action
Safety and Hazards
Future Directions
Hexafluoro-2-propanol has found use in biochemistry to solubilize peptides and to monomerize β-sheet protein aggregates . Because of its acidity (pKa = 9.3), it can be used as acid in volatile buffers for ion pair HPLC – mass spectrometry of nucleic acids . It is also a specialty solvent for some polar polymers .
properties
IUPAC Name |
1,1,1,3,3,3-hexafluoro-2-(3-fluoro-4-iodophenyl)propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F7IO/c10-5-3-4(1-2-6(5)17)7(18,8(11,12)13)9(14,15)16/h1-3,18H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRXCWWQPLTROU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(F)(F)F)(C(F)(F)F)O)F)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F7IO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1,3,3,3-Hexafluoro-2-(3-fluoro-4-iodophenyl)propan-2-ol |
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